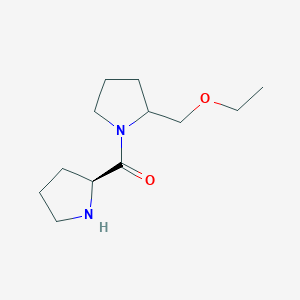
1-(L-Prolyl)-2-(ethoxymethyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(L-Prolyl)-2-(ethoxymethyl)pyrrolidine is a synthetic compound that features a pyrrolidine ring substituted with an L-prolyl group and an ethoxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(L-Prolyl)-2-(ethoxymethyl)pyrrolidine typically involves the reaction of L-proline with ethoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- L-Proline is reacted with ethoxymethyl chloride in the presence of a base.
- The reaction mixture is stirred at room temperature for several hours.
- The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(L-Prolyl)-2-(ethoxymethyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ethoxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or sodium cyanide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Aplicaciones Científicas De Investigación
1-(L-Prolyl)-2-(ethoxymethyl)pyrrolidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly for prolyl endopeptidase.
Medicine: Investigated for its potential therapeutic effects, including memory enhancement and neuroprotection.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(L-Prolyl)-2-(ethoxymethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes. For example, as a prolyl endopeptidase inhibitor, it binds to the active site of the enzyme, preventing the cleavage of peptide bonds. This inhibition can lead to various biological effects, including modulation of neuropeptide levels and potential therapeutic benefits.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(L-Prolyl)-2-(methoxymethyl)pyrrolidine
- 1-(L-Prolyl)-2-(hydroxymethyl)pyrrolidine
- 1-(L-Prolyl)-2-(chloromethyl)pyrrolidine
Uniqueness
1-(L-Prolyl)-2-(ethoxymethyl)pyrrolidine is unique due to the presence of the ethoxymethyl group, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency as an enzyme inhibitor, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C12H22N2O2 |
|---|---|
Peso molecular |
226.32 g/mol |
Nombre IUPAC |
[2-(ethoxymethyl)pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C12H22N2O2/c1-2-16-9-10-5-4-8-14(10)12(15)11-6-3-7-13-11/h10-11,13H,2-9H2,1H3/t10?,11-/m0/s1 |
Clave InChI |
APCBTZFGIAJTBA-DTIOYNMSSA-N |
SMILES isomérico |
CCOCC1CCCN1C(=O)[C@@H]2CCCN2 |
SMILES canónico |
CCOCC1CCCN1C(=O)C2CCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}-2-propanol](/img/structure/B13366796.png)
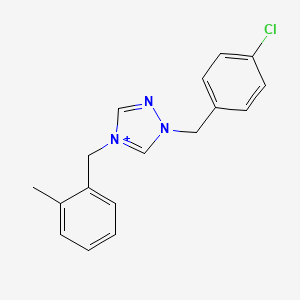
![3-Ethyl-8-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B13366807.png)
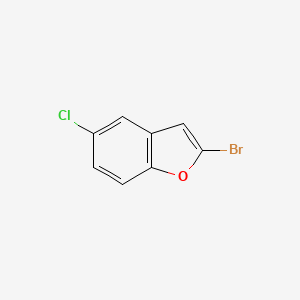


methanol](/img/structure/B13366824.png)
![2-[(4-Nitrophenyl)thio]-acetic Acid Octyl Ester](/img/structure/B13366837.png)
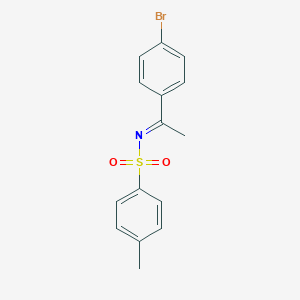
![(3S,4R)-4-[(4-hydroxyphenyl)amino]oxolan-3-ol](/img/structure/B13366850.png)
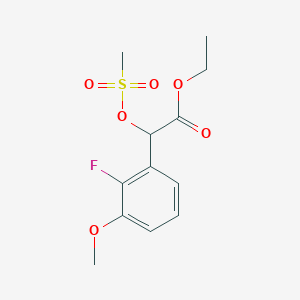

![4-methoxy-N-methyl-3-[(1H-tetrazol-1-ylacetyl)amino]benzamide](/img/structure/B13366859.png)

